REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([O:11][CH:12]([CH3:14])[CH3:13])[C:5]([CH3:10])=[C:6]([CH2:8][OH:9])[CH:7]=1>C(Cl)(Cl)Cl.O=[Mn]=O>[Br:1][C:2]1[CH:3]=[C:4]([O:11][CH:12]([CH3:14])[CH3:13])[C:5]([CH3:10])=[C:6]([CH:7]=1)[CH:8]=[O:9]
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Name
|
|
Quantity
|
25 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C(=C(C1)CO)C)OC(C)C
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
42 g
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
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Type
|
WASH
|
Details
|
the solids were washed with CH2Cl2 (2×20 mL)
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=C(C=O)C1)C)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |